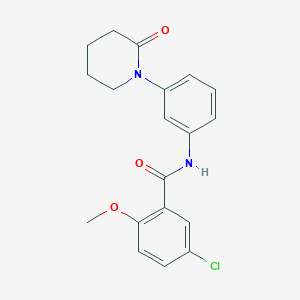

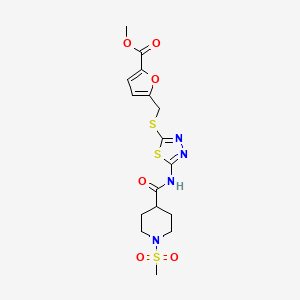

N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, also known as QNZ-46, is a small-molecule inhibitor that has been widely used in scientific research due to its potential therapeutic applications. QNZ-46 has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Biological Activity

N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of interest in the field of medicinal chemistry due to its structural similarity to various bioactive quinoxaline derivatives. Research efforts have focused on synthesizing and evaluating its analogs for potential biological activities. For instance, studies have synthesized quinoxaline derivatives and assessed them for inotropic activity, which measures the force of heart muscle contractions. Some derivatives have shown favorable activity compared to standard drugs, indicating potential applications in heart-related conditions (Liu et al., 2009).

Pharmacological Evaluation

In the realm of neuropsychiatric disorders, compounds structurally related to N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide have been explored as modulators of neurotransmitter receptors. For example, research on CX516, a quinoxalin-6-ylcarbonyl)piperidine derivative, as a single agent for treating schizophrenia has provided insights into the therapeutic potential of quinoxaline derivatives in managing schizophrenia symptoms, although the results were inconclusive (Marenco et al., 2002).

Anti-inflammatory Properties

The exploration of quinoxaline derivatives for anti-inflammatory properties has led to the identification of potent ligands for human histamine H4 receptors, indicating potential applications in treating inflammatory conditions. Compounds with specific structural features have shown significant anti-inflammatory effects in vivo, suggesting a promising direction for the development of new anti-inflammatory drugs (Smits et al., 2008).

Antimicrobial and Antituberculosis Activity

Quinoxaline derivatives have also been studied for their antimicrobial properties. Research into quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains has highlighted the potential of these compounds as new drugs for antimicrobial chemotherapy. The minimum inhibitory concentration (MIC) values obtained for active compounds suggest their effectiveness in eliminating bacterial strains, indicating potential applications in addressing antimicrobial resistance challenges (Vieira et al., 2014).

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-16-6-8-17(9-7-16)14-24-22(27)18-10-12-26(13-11-18)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,18H,10-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUFHUHVRYTSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)

![N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2683975.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2683976.png)

![N-(3,4-dichlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2683981.png)

![2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester](/img/structure/B2683986.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683990.png)